An In-depth Technical Guide to the Chemical Properties of Bromodichloronitromethane
An In-depth Technical Guide to the Chemical Properties of Bromodichloronitromethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodichloronitromethane (BDCNM) is a halogenated nitroalkane of significant interest due to its prevalence as a disinfection byproduct in drinking water and its potent genotoxic effects. This technical guide provides a comprehensive overview of the chemical properties of bromodichloronitromethane, intended for researchers, scientists, and professionals in drug development. The document details its physicochemical characteristics, reactivity, and the metabolic pathway leading to its genotoxicity. All quantitative data are presented in structured tables, and cited experimental methodologies are described in detail. Furthermore, logical and experimental workflows are visualized using the DOT language to facilitate a clear understanding of the underlying processes.
Physicochemical Properties
Bromodichloronitromethane is a dense, colorless liquid at room temperature. Its key physicochemical properties are summarized in the table below. These properties are crucial for understanding its environmental fate, transport, and biological interactions.
| Property | Value | Reference |
| Molecular Formula | CBrCl₂NO₂ | [1] |
| Molecular Weight | 208.82 g/mol | [1] |
| CAS Number | 918-01-4 | [1] |
| Appearance | Colorless liquid | N/A |
| Density | 2.073 g/cm³ at 25 °C | N/A |
| Boiling Point | 52 °C at 22 Torr | N/A |
| Melting Point | Not available | N/A |
| Water Solubility | Insoluble | N/A |
| logP (Octanol-Water Partition Coefficient) | 2.27 | N/A |
Experimental Protocols for Physicochemical Properties
The determination of the physicochemical properties of a chemical substance like bromodichloronitromethane follows standardized international guidelines to ensure reproducibility and comparability of data. The following are detailed methodologies based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Boiling Point Determination (OECD Guideline 103)
The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. Several methods can be employed for this determination.
-
Ebulliometer Method: This method involves measuring the temperature of the boiling liquid and its refluxing vapor in a specialized apparatus called an ebulliometer. The temperature is measured with a calibrated temperature sensor. The pressure is recorded, and the boiling point is corrected to standard pressure (101.325 kPa).
-
Dynamic Method: A differential thermal analysis (DTA) or differential scanning calorimetry (DSC) apparatus can be used. The sample is heated in a crucible, and the temperature difference between the sample and a reference substance is recorded as a function of temperature. The onset temperature of the endothermic peak corresponds to the boiling point.
-
Siwoloboff Method: A small amount of the substance is heated in a sample tube, which is immersed in a heating bath. A capillary tube, sealed at the upper end, is placed in the sample tube. The temperature at which a continuous stream of bubbles emerges from the capillary, and upon slight cooling, the liquid just begins to enter the capillary, is taken as the boiling point.
Density of Liquids (OECD Guideline 109)
Density is the mass per unit volume of a substance. For liquids like bromodichloronitromethane, the following methods are suitable.
-
Pycnometer Method: A pycnometer, a glass flask with a precisely known volume, is weighed empty, then filled with the test substance and weighed again. The density is calculated from the mass of the substance and the known volume of the pycnometer. The temperature of the substance must be controlled and recorded.
-
Oscillating Densimeter Method: This method utilizes a U-shaped tube that is electronically excited to oscillate at its characteristic frequency. The frequency changes when the tube is filled with the sample. The density is calculated from the change in frequency.
Water Solubility (OECD Guideline 105)
Water solubility is the saturation mass concentration of a substance in water at a given temperature.
-
Flask Method: A suitable amount of the substance is placed in a flask with a known volume of water. The flask is agitated at a constant temperature for a sufficient time to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, such as gas chromatography, after separating any undissolved substance. Given bromodichloronitromethane's volatility, a headspace gas chromatography method would be appropriate.
Reactivity and Decomposition
Thermal Decomposition
Nucleophilic Reactions
The carbon atom in bromodichloronitromethane is electrophilic due to the presence of three electron-withdrawing groups (one nitro and two chloro) and a good leaving group (bromide). It is therefore expected to be susceptible to attack by nucleophiles. Studies on similar compounds, such as 2-bromo-2-nitropropane-1,3-diol, show that they decompose in the presence of aqueous base, reacting with nucleophiles like hydroxide (B78521) ions[4]. Amines, being good nucleophiles, are also expected to react with bromodichloronitromethane, likely leading to the displacement of the bromide ion[5][6].
Genotoxicity and Metabolic Activation Pathway
Bromodichloronitromethane is a known genotoxic compound, capable of inducing DNA damage. Its mutagenicity is mediated by metabolic activation, primarily through conjugation with glutathione (B108866) (GSH), catalyzed by the enzyme glutathione S-transferase (GST), particularly the theta-class isoenzyme (GSTT1-1)[7][8].
The proposed pathway involves the nucleophilic attack of the thiolate group of glutathione on the electrophilic carbon of bromodichloronitromethane, displacing the bromide ion. This forms a glutathione conjugate which is thought to be, or leads to the formation of, a reactive intermediate that can then form adducts with DNA. These DNA adducts can lead to mutations, with a high prevalence of GC to AT transitions being observed in studies with related halomethanes[8].
Caption: Metabolic activation of bromodichloronitromethane leading to DNA damage.
Experimental Protocols for Analysis
Determination of Bromodichloronitromethane in Water
The analysis of bromodichloronitromethane in water samples, where it is often present as a disinfection byproduct, requires sensitive analytical techniques. A common approach involves gas chromatography coupled with a sensitive detector.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
A water sample is placed in a sealed vial with a headspace.
-
A solid-phase microextraction (SPME) fiber is exposed to the headspace above the water sample. Volatile compounds like bromodichloronitromethane partition from the water into the headspace and then adsorb onto the SPME fiber coating.
-
The vial may be heated and agitated to facilitate the partitioning of the analyte into the headspace.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
The SPME fiber is withdrawn from the sample vial and inserted into the hot injection port of a gas chromatograph.
-
The adsorbed bromodichloronitromethane is thermally desorbed from the fiber onto the GC column.
-
The compound is separated from other components in the sample based on its boiling point and affinity for the stationary phase of the GC column.
-
The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
-
The resulting mass spectrum provides a unique fragmentation pattern that allows for positive identification and quantification of bromodichloronitromethane.
Caption: Workflow for the analysis of bromodichloronitromethane in water.
Conclusion
This technical guide has provided a detailed overview of the chemical properties of bromodichloronitromethane, a compound of considerable toxicological interest. The presented data on its physicochemical properties, reactivity, and mechanism of genotoxicity are essential for researchers and professionals working in fields such as environmental science, toxicology, and drug development. The detailed experimental protocols, based on OECD guidelines, offer a framework for the reliable determination of its key chemical characteristics. The visualization of its metabolic activation pathway highlights the critical role of glutathione conjugation in its bioactivation to a DNA-damaging agent. Further research into the specific DNA adducts formed and the cellular repair mechanisms involved will be crucial for a more complete understanding of its carcinogenic potential.
References
- 1. Bromodichloronitromethane | CBrCl2NO2 | CID 595829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. The reaction of geminal bromonitroalkanes with nucleophiles. Part 1. The decomposition of 2-bromo-2-nitropropane-1,3-diol (‘Bronopol’) in aqueous base - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. longdom.org [longdom.org]
- 7. Glutathione S‐transferase‐mediated induction of GC → AT transitions by halomethanes in salmonella | Semantic Scholar [semanticscholar.org]
- 8. Glutathione S-transferase-mediated induction of GC-->AT transitions by halomethanes in Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
